3-Butylhexane-2,5-dione
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Overview
Description
3-Butylhexane-2,5-dione is an organic compound with the molecular formula C₁₀H₁₈O₂. It is a diketone, meaning it contains two ketone functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butylhexane-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3-butyl-2,5-hexanedione with appropriate reagents under controlled conditions. The Paal-Knorr synthesis is another method that can be employed, which involves the cyclization of 1,4-dicarbonyl compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 3-Butylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones or alcohols depending on the reagents used.
Scientific Research Applications
3-Butylhexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-butylhexane-2,5-dione involves its interaction with various molecular targets. It can react with lysine residues in proteins through Schiff base formation, followed by cyclization to form pyrroles. The oxidation of these pyrrole residues leads to cross-linking and denaturation of proteins, which can perturb cellular functions and cause damage to nerve cells .
Comparison with Similar Compounds
2,5-Hexanedione: Another diketone with similar chemical properties but different biological activities.
Acetylacetone: A well-known diketone used in various chemical reactions and industrial applications.
2,4-Pentanedione: Similar in structure but with different reactivity and applications
Uniqueness: Its longer carbon chain compared to other diketones like 2,5-hexanedione provides different physical and chemical properties, making it suitable for specialized applications .
Properties
CAS No. |
63478-74-0 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-butylhexane-2,5-dione |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-10(9(3)12)7-8(2)11/h10H,4-7H2,1-3H3 |
InChI Key |
BTWCNXSZKNTOHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=O)C)C(=O)C |
Origin of Product |
United States |
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